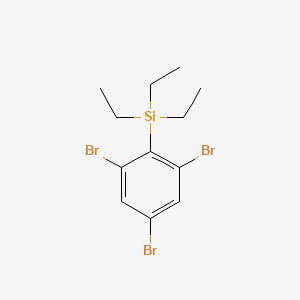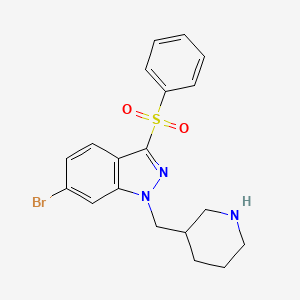
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is an organic compound with a complex molecular structure It is characterized by the presence of ethoxy groups attached to phenyl rings and a benzamido linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate typically involves the condensation of 4-ethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido linkage can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the compound.
科学的研究の応用
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
類似化合物との比較
Similar Compounds
4-Ethoxyphenyl 4-(ethoxycarbonyl)oxybenzoate: Similar structure but with an ester linkage instead of an amide linkage.
4-Ethoxyphenylacetic acid: Contains an ethoxy group and a carboxylic acid functional group.
Uniqueness
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
669011-98-7 |
|---|---|
分子式 |
C24H23NO5 |
分子量 |
405.4 g/mol |
IUPAC名 |
(4-ethoxyphenyl) 4-[(4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO5/c1-3-28-20-11-7-17(8-12-20)23(26)25-19-9-5-18(6-10-19)24(27)30-22-15-13-21(14-16-22)29-4-2/h5-16H,3-4H2,1-2H3,(H,25,26) |
InChIキー |
GEONYYZRXRIDRF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



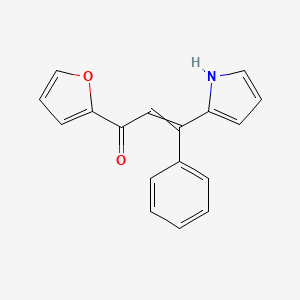

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)
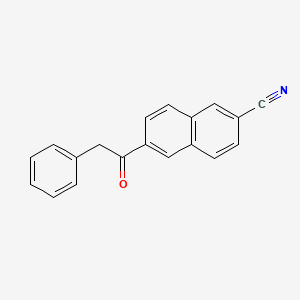
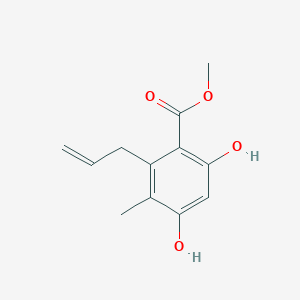
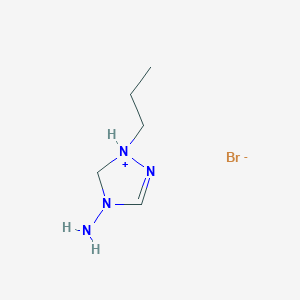
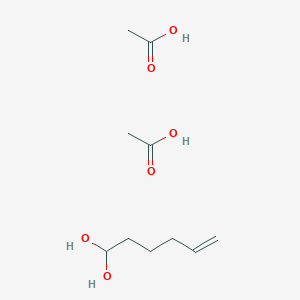
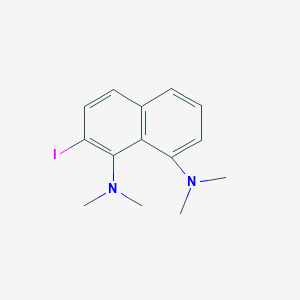
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
